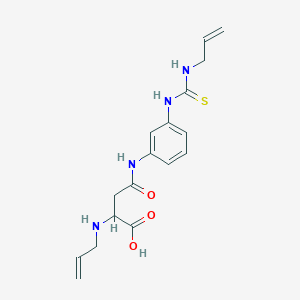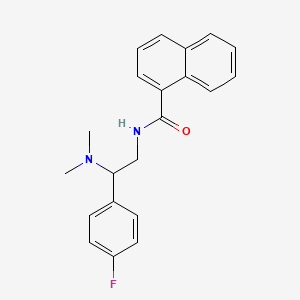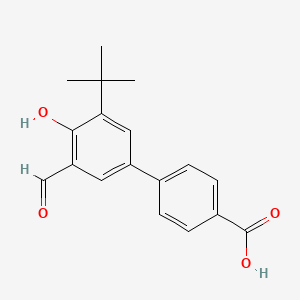![molecular formula C19H19N3O3 B3008925 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-63-5](/img/structure/B3008925.png)
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a chemical entity that appears to be structurally related to a class of compounds that have been studied for various biological activities, including antiviral and antimicrobial properties. The related compounds have been investigated using various analytical techniques such as ab initio Hartree-Fock, density functional theory (DFT), and vibrational spectroscopy to understand their conformational stability, molecular structure, and vibrational spectra .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a similar compound was synthesized by reacting phthalimide with 1,3-dibromopropane to form an intermediate, which was then treated with 1-phenylpiperazine in acetonitrile . This suggests that the synthesis of the compound may also involve the formation of an intermediate through halogenation followed by a nucleophilic substitution with a piperazine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides precise information about the three-dimensional arrangement of atoms within a crystal . Additionally, computational studies including DFT have been used to optimize the molecular structure and predict the properties of these compounds .
Chemical Reactions Analysis
The related compounds have been shown to undergo halocyclization reactions when treated with halogens or sulfuryl chloride, leading to the formation of various halogenated derivatives . These reactions are crucial for modifying the chemical structure and potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using a combination of experimental and computational methods. Vibrational spectroscopy, such as FT-IR, has been used to record and analyze the vibrational frequencies, which are indicative of the functional groups present and their interactions . The computational determination of HOMO-LUMO energy gaps provides insights into the electronic properties and reactivity of the compounds .
Relevant Case Studies
Case studies involving the antiviral action of related benzo[de]isoquinoline-diones have shown that certain derivatives can inhibit viral replication in cell cultures, specifically against herpes simplex and vaccinia viruses . Additionally, the antimicrobial activity of these compounds has been evaluated, with some showing moderate activity against organisms such as S. aureus and C. albicans .
科学的研究の応用
Synthesis and Polymerization
- A study by Hollauf et al. (2016) highlighted the synthesis of highly fluorescent and photostable (2-alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-diones with a polymerizable norbornene scaffold. These compounds could be polymerized in a living fashion, using different comonomers and monomer ratios, and showed good film-forming properties and bright fluorescence due to incorporated push–pull chromophores. One monomer containing a methylpiperazine functionality exhibited protonation-dependent photoinduced electron transfer, suggesting potential applications in logic gates and sensing (Hollauf et al., 2016).
Molecular Characterization and Growth Inhibitory Potency
- Mouhri et al. (2017) described the synthesis of a compound termed EG22 (8a), a combi-molecule designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. The structure of its acetylated form, ZSM02 (9a), was confirmed through various spectroscopic methods and X-ray crystallography. Both EG22 and ZSM02 exhibited similar growth inhibitory profiles, suggesting potential as prodrugs (Mouhri et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione. These compounds demonstrated fluorescence quantum yields and photoinduced electron transfer (PET) processes, indicating potential use as pH probes and in fluorescence applications (Gan et al., 2003).
Anticancer Potential
- Lin et al. (2011) studied a novel amonafide-based DNA intercalator, 7-b, and its effects on Raji cells. It was found to inhibit cell proliferation, induce G1 cell cycle arrest, and trigger apoptosis through a ROS-mediated mitochondrial pathway. This highlights its potential as an anticancer agent (Lin et al., 2011).
Synthesis and Structural Analysis
- Zhou et al. (2017) synthesized arylpiperazine derivatives with antitumor activity and analyzed their molecular structures and interactions. This research provides insights into the structural factors influencing the biological activities of such compounds (Zhou et al., 2017).
Fluorescent Sensors for Metal Ions
- Liu et al. (2014) developed fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for detecting Cu2+ ions. These sensors exhibited significant fluorescence enhancement upon interaction with Cu2+, suggesting their utility in metal ion sensing (Liu et al., 2014).
作用機序
Target of Action
A structurally similar compound,(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide, is known to target the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It may have a role in modulating certain neuronal activities such as neuron survival and differentiation .
Biochemical Pathways
Given that similar compounds target proteins like s100b , it’s plausible that this compound could influence pathways involving these proteins. Proteins like S100B are involved in a variety of cellular processes, including cell growth and differentiation, cell cycle progression, and the response to DNA damage .
Result of Action
For instance, if the compound does indeed target proteins like S100B, it could potentially influence cellular processes such as cell growth and differentiation, cell cycle progression, and the response to DNA damage .
特性
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-20-8-10-21(11-9-20)16(23)12-22-18(24)14-6-2-4-13-5-3-7-15(17(13)14)19(22)25/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWINOYWSQVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)



![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)
![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)
